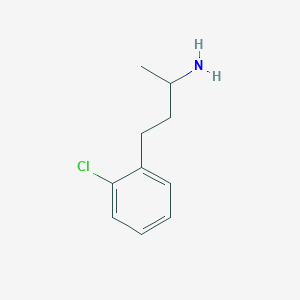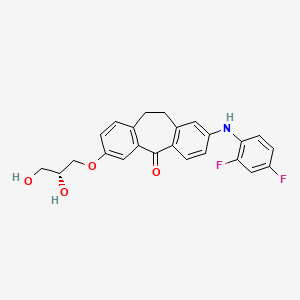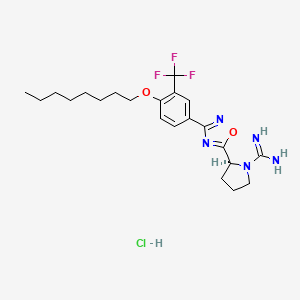
SPDP-PEG8-acid
Übersicht
Beschreibung
SPDP-PEG8-acid is a heterobifunctional PEG linker . It contains SPDP crosslinker and carboxylic acid moieties . SPDP contains a cleavable disulfide bond and can react with amine and thiol groups . It has a molecular weight of 638.8 g/mol .
Molecular Structure Analysis
The molecular formula of SPDP-PEG8-acid is C27H46N2O11S2 . It contains SPDP crosslinker and carboxylic acid moieties .Physical And Chemical Properties Analysis
SPDP-PEG8-acid has a molecular weight of 638.8 g/mol . Its molecular formula is C27H46N2O11S2 . Other specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
PNA-Rose Bengal Conjugates
SPDP-PEG8-acid was used in the development of peptide nucleic acid (PNA) conjugates with Rose Bengal for photomodulation of DNA. This approach has potential for selective photodynamic therapy (sPDT), offering sequence-specific, cell-permeable, and photoactivated treatment options (Shemesh & Yavin, 2015).
Block Catiomer Polyplexes
SPDP-PEG8-acid facilitated the development of block catiomer polyplexes with controlled cationic charge and disulfide cross-linking densities. These polyplexes show high stability in extracellular medium and efficient intracellular release of plasmid DNA, enhancing transfection efficiency (Miyata et al., 2004).
Peptide Nucleic Acid Delivery
The compound was instrumental in enhancing the cellular delivery and antisense effects of peptide nucleic acid (PNA) when conjugated to polyethylenimine via disulfide linkers. This approach significantly increased antisense activity compared to other conjugates (Berthold, Shiraishi & Nielsen, 2010).
Nanodrug Design for miRNA Targeting
In nanodrug design for miRNA targeting in tumor cells, SPDP-PEG8-acid was used to enhance the efficiency of miRNA inhibition. This facilitated access to cytosolic cellular compartments and engaging cognate miRNA (Yoo et al., 2014).
Drug Delivery with Hydroxyapatite Nanoparticles
The application of SPDP-PEG8-acid in the surface modification and drug delivery using folic acid modified polyethylene glycol functionalized hydroxyapatite nanoparticles was studied. This approach showed promise in the sustained release of drugs like paclitaxel (Venkatasubbu et al., 2013).
pH-Responsive Nanocarriers
SPDP-PEG8-acid contributed to the development of pH-responsive nanocarriers, enhancing the cytotoxicity of HER2 aptamer in HER2-positive breast cancer cells. This study highlighted the potential of such carriers in nucleic acid-based cancer therapies (Shen et al., 2018).
Antibody Conjugated Quantum Dots
In the synthesis of biologically active antibody conjugated quantum dots for tumor-specific imaging, SPDP-PEG8-acid was used for conjugating cetuximab to quantum dots, demonstrating effective tumor EGFR overexpression imaging (Lee et al., 2010).
Plant Growth and Drought Resistance
SPDP-PEG8-acid was involved in research on Bacillus megaterium BOFC15, which induces cellular polyamine changes in plants, improving growth and drought resistance. This research highlights its potential in agricultural applications (Zhou et al., 2016).
Gene-Activated Matrices
The compound was utilized in TGF-beta 1 gene-activated matrices, aiding in the osteogenic differentiation of BMSCs. This provides a novel method for bone tissue engineering (Pan, Zheng & Guo, 2007).
Peptide and Protein PEGylation
SPDP-PEG8-acid plays a role in the chemistry of peptide and protein PEGylation, enhancing the stability and bioavailability of therapeutic proteins and peptides (Roberts, Bentley & Harris, 2002).
Magnetic Iron Oxide Nanoparticles
Its application in the synthesis of PEGylated silane-coated magnetic iron oxide nanoparticles for tumor imaging and drug delivery has been explored, demonstrating size-dependent tumor accumulation (Larsen et al., 2009).
Non-Covalent Protein Pegylation
The compound has been researched for its role in non-covalent protein PEGylation using PEG-Nitrilotriacetic Acid derivatives, providing an alternative method for protein modification (Mero et al., 2011).
Gene Delivery Systems
SPDP-PEG8-acid has been utilized in the development of targeted gene delivery systems like Trastuzumab-polyethylenimine-polyethylene glycol conjugates for specific gene delivery to Her2-expressing cell lines (Germershaus et al., 2006).
Gene Delivery with Improved Targeting
The compound contributed to the creation of PEGylated CPP-based gene carriers with improved targeting and selectivity for specific cell types (Khalil & Harashima, 2018).
Nanoparticle-Based Drug and Gene Delivery
SPDP-PEG8-acid plays a significant role in improving the efficiency of nanoparticle-based drug and gene delivery through PEGylation, enhancing circulation time and biodistribution (Suk et al., 2016).
Overcoming the PEG Dilemma
Research on multifunctional envelope-type nano devices (MEND) for gene delivery to tumors highlighted strategies for overcoming the 'PEG dilemma' in gene delivery, crucial for cancer treatment (Hatakeyama, Akita & Harashima, 2011).
Targeted Cancer Therapy
SPDP-PEG8-acid was used in the development of pH-sensitive delivery vehicles based on folic acid-conjugated polydopamine-modified mesoporous silica nanoparticles for targeted cancer therapy (Cheng et al., 2017).
Adsorption Studies
Its role in the adsorption of polyethyleneglycol 8000 and its coadsorption with Cl− ions on Pt in perchloric acid solutions was studied, providing insights into surface chemistry applications (Bahena et al., 2004).
Hydrophilic Linkers in Antibody Conjugation
SPDP-PEG8-acid was essential in synthesizing hydrophilic heterobifunctional cross-linkers for antibody conjugation, improving the efficacy and selectivity of antibody-drug conjugates (Zhao et al., 2011).
Enhancing Tumor Distribution of Liposomal Doxorubicin
The conjugation of recombinant human serum albumin to PEG liposome using SPDP-PEG8-acid improved the tumor distribution and therapeutic index of liposomal doxorubicin, suggesting potential in cancer treatment (Yokoe et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46N2O11S2/c30-25(5-24-41-42-26-3-1-2-6-29-26)28-7-9-34-11-13-36-15-17-38-19-21-40-23-22-39-20-18-37-16-14-35-12-10-33-8-4-27(31)32/h1-3,6H,4-5,7-24H2,(H,28,30)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWMKNTUPXBDLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46N2O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001114428 | |
| Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SPDP-PEG8-acid | |
CAS RN |
1334177-96-6 | |
| Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[25-Oxo-27-(2-pyridinyldithio)-3,6,9,12,15,18,21-heptaoxa-24-azaheptacos-1-yl]oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)
![5-Methylnaphtho[2,1-d]oxazol-2-amine](/img/structure/B610862.png)

![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)




![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)